Introduction: The Strategic Importance of Methyl 2-chlorophenylacetate
Introduction: The Strategic Importance of Methyl 2-chlorophenylacetate
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-chlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Methyl 2-chlorophenylacetate (CAS No: 57486-68-7) is a pivotal organic intermediate, primarily recognized for its essential role in the synthesis of active pharmaceutical ingredients (APIs).[1] As the methyl ester of 2-chlorophenylacetic acid, this colorless to pale liquid serves as a versatile building block in the creation of more complex molecules.[1] Its significance is most profoundly demonstrated in its application as a key precursor in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication.[1][2] Understanding the nuanced chemical properties, synthesis pathways, and reactivity of methyl 2-chlorophenylacetate is therefore critical for professionals engaged in pharmaceutical research and process chemistry. This guide provides a comprehensive technical overview, grounded in established scientific principles and methodologies.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research. These properties dictate handling procedures, reaction conditions, and purification strategies.
Molecular Structure
The structure of Methyl 2-chlorophenylacetate consists of a phenyl ring substituted with a chlorine atom at the ortho (2-position) and an adjacent methylene group connected to a methyl ester.
Caption: Molecular Structure of Methyl 2-chlorophenylacetate.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Methyl 2-chlorophenylacetate, essential for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 57486-68-7 | [1][3][4] |
| Molecular Formula | C₉H₉ClO₂ | [3][4] |
| Molecular Weight | 184.62 g/mol | [1][3][4] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 128 °C at 23 mmHg | [3] |
| Density | 1.21 g/cm³ | [3] |
| Refractive Index | 1.524 - 1.526 | [3] |
| IUPAC Name | methyl 2-(2-chlorophenyl)acetate | [4] |
| InChIKey | KHBWTRFWQROKJZ-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Pathways
The most prevalent and industrially significant method for synthesizing Methyl 2-chlorophenylacetate is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is both efficient and scalable.
Core Synthesis Reaction: Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid (2-chlorophenylacetic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6] The reaction is an equilibrium process.[7][8] To drive the equilibrium towards the formation of the ester product, an excess of the alcohol reactant is commonly used, and the water formed during the reaction can be removed.[6][7][8]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[6][7]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[8]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[8]
Caption: Workflow of the Fischer Esterification Synthesis.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established methodologies for Fischer esterification.[3]
Objective: To synthesize Methyl 2-chlorophenylacetate from 2-chlorophenylacetic acid and methanol.
Materials:
-
2-Chlorophenylacetic acid (1.0 eq)
-
Methanol (reagent and solvent, typically 10-25 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 6 drops for ~1g of acid)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of o-chlorophenylacetic acid (e.g., 1.04 g, 6 mmol) in methanol (25 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 6 drops).[3]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and allow it to react for 16 hours.[3] The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of solvent.
-
Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol by concentration under reduced pressure using a rotary evaporator.[3]
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.[3]
-
Workup - Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[3] This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Observe for cessation of gas (CO₂) evolution.
-
Workup - Washing: Further wash the organic layer with brine. This helps to remove residual water and inorganic salts from the organic phase.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-chlorophenylacetate.[3]
Chemical Reactivity and Synthetic Utility
Methyl 2-chlorophenylacetate is not merely an end-product but a versatile intermediate. Its reactivity is centered around the ester functional group and the benzylic position, which can be further functionalized.
Hydrolysis
As with most esters, Methyl 2-chlorophenylacetate can be hydrolyzed back to its parent carboxylic acid (2-chlorophenylacetic acid) and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is the reverse of the Fischer esterification and exists in equilibrium.[9]
Alpha-Bromination: A Key Step Towards Clopidogrel
A critical reaction for drug development professionals is the bromination at the alpha-carbon (the CH₂ group adjacent to the ester). This creates Methyl α-bromo-2-chlorophenylacetate, a key intermediate for the synthesis of Clopidogrel.[10][11]
This transformation is typically achieved via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[12]
Reaction: Methyl 2-chlorophenylacetate + NBS/AIBN → Methyl α-bromo-2-chlorophenylacetate
This alpha-bromo ester is significantly more reactive and is used in subsequent steps to build the core structure of Clopidogrel.[2][11]
Caption: Role of Methyl 2-chlorophenylacetate in Clopidogrel Synthesis.
Spectroscopic Characterization
The identity and purity of Methyl 2-chlorophenylacetate are confirmed using standard spectroscopic techniques. Researchers can use the following data as a reference.
| Technique | Description | Source(s) |
| ¹H NMR | Proton Nuclear Magnetic Resonance provides information on the hydrogen environments in the molecule. Expected signals include a singlet for the methyl ester protons, a singlet for the benzylic methylene protons, and multiplets for the aromatic protons on the chlorophenyl ring. | [13] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance identifies the different carbon environments. | [14] |
| FTIR | Fourier-Transform Infrared Spectroscopy is used to identify functional groups. A strong absorption band corresponding to the C=O (ester carbonyl) stretch is a key characteristic. | [14] |
| MS (GC) | Mass Spectrometry, often coupled with Gas Chromatography, determines the molecular weight and fragmentation pattern, confirming the molecular formula. | [14][15] |
Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical intermediate.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[4][16]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4][16]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[16]
-
Ensure eyewash stations and safety showers are readily accessible.[16]
-
Avoid ingestion and inhalation.[16]
-
Wash hands thoroughly after handling.[17]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][16]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[17]
Conclusion
Methyl 2-chlorophenylacetate is a compound of significant industrial and scientific interest. Its well-defined chemical properties and straightforward synthesis via Fischer esterification make it a reliable starting material. For drug development professionals, its true value lies in its role as a key intermediate, particularly in the synthesis of Clopidogrel, where its strategic functionalization enables the construction of the final API. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and effective utilization in research and development.
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- Fischer Esterific
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- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Methyl alpha-bromo-2-chlorophenylacet
- The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?.
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